Sec-butylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

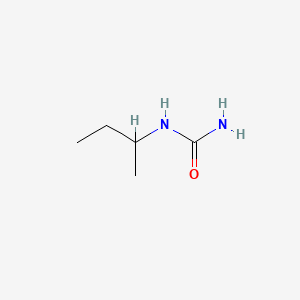

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRSBDUOPJQVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027294 | |

| Record name | sec-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [EPA] | |

| Record name | sec-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER | |

| Record name | SEC-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | sec-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

689-11-2 | |

| Record name | sec-Butylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U467SL0X4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Sec-Butylurea

Introduction: Understanding the Molecular Nuances of an Important Building Block

Sec-butylurea, a mono-substituted alkyl urea, represents a class of compounds with significant utility in the realms of chemical synthesis, drug development, and agrochemicals. Its deceptively simple structure, featuring a chiral center and a hydrogen-bonding-capable urea moiety, gives rise to a unique set of physicochemical properties that dictate its behavior in various chemical and biological systems. This guide provides a comprehensive exploration of these characteristics, moving beyond a simple recitation of data to delve into the underlying principles and the experimental methodologies used for their determination. For researchers and professionals in drug development, a thorough understanding of these properties is paramount for formulation, optimization of reaction conditions, and prediction of pharmacokinetic behavior.

Chemical Identity and Structural Features

Finalizing the precise identification of a molecule is the foundational step in any rigorous scientific investigation. This compound's identity is established through its unique structural and molecular identifiers.

-

Chemical Name: N-(butan-2-yl)urea

-

Synonyms: this compound, (1-Methylpropyl)urea

-

Molecular Weight: 116.16 g/mol [1]

The presence of a stereocenter at the second carbon of the butyl group means that this compound exists as a racemic mixture of two enantiomers: (R)-sec-butylurea and (S)-sec-butylurea, unless a stereospecific synthesis is employed. The urea functional group, with its carbonyl and two amino groups, is a key determinant of the molecule's polarity and its capacity for hydrogen bonding, which significantly influences its melting point, boiling point, and solubility.

Physicochemical Properties: A Quantitative Overview

The physical state and behavior of this compound under various conditions are dictated by its inherent physicochemical properties. The following table summarizes the key quantitative data available for this compound and its isomers, providing valuable context on the influence of the alkyl chain's structure.

| Property | This compound | n-Butylurea | Isobutylurea | tert-Butylurea |

| Melting Point (°C) | 102-104 | 95-98[4] | 133-135[5] | ~185 (decomposes)[6] |

| Boiling Point (°C) | 171.5 (at 760 mmHg)[2] | 217.23 (rough estimate)[7] | 172[5] | Sublimes |

| Density (g/cm³) | 1.1256 | 1.0551 (rough estimate)[7] | 0.959[5] | Not available |

| Water Solubility | Soluble (qualitative) | 10 to 50 mg/mL[8][9] | Almost insoluble[10][11] | Appreciably soluble[12] |

| pKa of Conjugate Acid | Not experimentally determined | Not experimentally determined | Not experimentally determined | Not experimentally determined |

Analysis of Structure-Property Relationships: The data in the table highlights how the seemingly minor change in the butyl group's isomerism leads to significant differences in physical properties. The more linear n-butylurea and the sterically hindered tert-butylurea exhibit different packing efficiencies in their crystal lattices, leading to variations in their melting points compared to this compound. The branching in isobutylurea results in a notably higher melting point, potentially due to more ordered crystal packing. Water solubility is also markedly affected; the near-insolubility of isobutylurea contrasts with the reported solubility of n-butylurea and the appreciable solubility of tert-butylurea[8][9][10][11][12]. This underscores the importance of empirical determination of these properties for each specific isomer.

Synthesis of this compound: A Practical Approach

A reliable synthetic route is crucial for obtaining high-purity material for research and development. While several general methods exist for the synthesis of N-substituted ureas, a practical and scalable approach for this compound involves the reaction of sec-butylamine with urea in an aqueous medium. This method avoids the use of hazardous reagents like phosgene.

A patented method describes the synthesis of this compound by reacting sec-butylamine, an acid, and urea in water[11]. The process involves the formation of a sec-butylamine salt, which then reacts with urea under reflux conditions. The product can then be purified by crystallization from water[11]. This approach is advantageous due to the ready availability and low cost of the starting materials, the use of water as a safe solvent, and the straightforward purification process[11].

Spectroscopic Characterization

The structural elucidation of this compound is unequivocally confirmed through various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions indicative of the urea functional group. Key expected peaks include N-H stretching vibrations in the range of 3200-3600 cm⁻¹, a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹, and N-H bending vibrations in the 1600-1650 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the N-H protons, the C-H proton at the chiral center, and the protons of the methyl and ethyl groups of the sec-butyl moiety.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the carbonyl carbon and the four distinct carbons of the sec-butyl group would be expected.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (116.16).

Experimental Protocols for Physicochemical Characterization

For drug development professionals, the ability to experimentally verify or determine key physicochemical parameters is essential. The following section details the standard, self-validating protocols for determining the melting point, solubility, and pKa of a compound like this compound.

Determination of Melting Point

Causality Behind Experimental Choice: The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range[8]. The capillary method using a melting point apparatus is a standard and reliable technique for this determination[8].

Experimental Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

-

Approximate Determination: A rapid heating rate (10-20°C/min) is initially used to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2°C/min, starting from a temperature approximately 10-15°C below the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Causality Behind Experimental Choice: Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a thermodynamically stable and reproducible measurement.

Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) in a constant temperature bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

-

Phase Separation: The suspension is allowed to stand to permit the settling of excess solid. An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive syringe filter (e.g., PTFE) to remove all undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: A standard curve is generated by preparing solutions of this compound of known concentrations and analyzing them under the same conditions to ensure accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

Causality Behind Experimental Choice: The pKa value indicates the strength of a weak acid or base and is crucial for predicting the ionization state of a molecule at a given pH. Ureas are very weak bases due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atoms[13]. Potentiometric titration is a precise and widely used method to determine the pKa of ionizable compounds.

Experimental Protocol:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve.

-

pKa Determination: The equivalence point of the titration is determined from the point of inflection on the curve. The half-equivalence point (where half of the this compound has been protonated) is then located. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of this compound.

Caption: Workflow for pKa Determination via Titration.

Conclusion

References

- Solubility of Things. tert-Butylurea. [Link]

- Solubility of Things. 1,3-Di-tert-butylurea. [Link]

- ChemBK. isobutyl-ure. [Link]

- PubChem. Butylurea. [Link]

- Scent.vn. N-Butylurea (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. [Link]

- Google Patents. CN1660795A - Method for synthesizing sec-butyl urea.

- Wikipedia. Urea. [Link]

- Study.com. Explain why urea in particular, or amides in general, are much weaker bases than amines. [Link]

- Quora. How do we know if urea is acid or basic?. [Link]

- PubMed.

- Quora. Is urea acidic or basic?. [Link]

- CAS Common Chemistry. This compound. [Link]

- PubChem. This compound. [Link]

- University of Wisconsin-Madison. Bordwell pKa Table. [Link]

- PubChemLite. Isobutylurea (C5H12N2O). [Link]

- AnalytiChem. tert-Butylurea (mono) (NG-15432). [Link]

- University of California, Irvine. Approximate pKa chart of the functional groups. [Link]

- ChemBK. N-n-Butylurea. [Link]

- Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- YouTube.

Sources

- 1. This compound | C5H12N2O | CID 12715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. N-Butylurea | 592-31-4 [chemicalbook.com]

- 5. N-ISOBUTYLUREA | 592-17-6 [chemicalbook.com]

- 6. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scent.vn [scent.vn]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. homework.study.com [homework.study.com]

Introduction: The Significance of Solubility in a Molecular Context

An In-depth Technical Guide to the Solubility of sec-Butylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in organic solvents. As a molecule of interest in various chemical and pharmaceutical contexts, a thorough understanding of its solubility is crucial for process development, formulation, and quality control. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for solubility characterization.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, its solubility profile dictates its utility in various applications, from synthetic reaction media to its potential role as a pharmaceutical intermediate. An understanding of its solubility in a diverse range of organic solvents is a prerequisite for efficient process design, purification, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | White odorless solid | |

| Melting Point | 165-166 °C | |

| XLogP3 | 1.54440 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 1 |

The structure of this compound, featuring a polar urea group capable of hydrogen bonding and a nonpolar sec-butyl group, suggests a nuanced solubility profile. The urea moiety imparts a degree of polarity and the capacity for hydrogen bonding, while the alkyl chain contributes to its nonpolar character. This duality governs its miscibility in a range of solvents.

Qualitative Solubility of this compound in Organic Solvents

Publicly available data on the quantitative solubility of this compound in a wide array of organic solvents is limited. However, qualitative assessments consistently indicate its solubility in certain classes of solvents.

Known Solubilities:

-

Alcohols: this compound is soluble in alcohols.[1][2] This is attributed to the ability of alcohols to act as both hydrogen bond donors and acceptors, readily interacting with the urea functional group.

-

Ethers: The compound is also reported to be soluble in ethers.[1][2]

The principle of "like dissolves like" provides a framework for predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to this compound are more likely to be effective at dissolving it.

A Framework for Predicting Solubility: A Logic-Driven Approach

In the absence of extensive empirical data, a predictive approach based on the physicochemical properties of both this compound and the solvent can guide solvent selection. The following diagram illustrates the decision-making process.

Caption: A logic diagram for predicting the solubility of this compound.

Experimental Determination of this compound Solubility: A Validated Protocol

The following section details a robust, self-validating methodology for the experimental determination of this compound solubility. This protocol can be adapted for a variety of solvents and temperature conditions.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The determination of solubility follows a systematic process to ensure accuracy and reproducibility.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, centrifugation is the preferred method as it minimizes solvent loss.

-

Sample Preparation and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of known this compound concentrations should be used for accurate quantification.

-

Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

Data Presentation and Interpretation

For research and development purposes, it is recommended to determine the solubility of this compound in a range of common organic solvents at various temperatures. The following table provides a template for recording these experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Diethyl Ether | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Conclusion

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CAS Common Chemistry. (n.d.). This compound. American Chemical Society.

- Haz-Map. (n.d.). This compound.

Sources

A Guide to the Spectroscopic Characterization of sec-Butylurea

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for sec-butylurea (N-(1-methylpropyl)urea), a key chemical intermediate. Aimed at researchers and professionals in drug development and chemical synthesis, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectroscopic output, offering field-proven insights into experimental choices and data interpretation. Detailed, self-validating protocols for each analytical technique are provided to ensure methodological rigor and reproducibility. All data and mechanistic claims are substantiated with citations to authoritative sources.

Introduction and Molecular Structure

This compound (CAS No: 689-11-2) is a urea derivative characterized by the presence of a secondary butyl group attached to one of the nitrogen atoms.[1] Its molecular formula is C₅H₁₂N₂O, with a molecular weight of approximately 116.16 g/mol .[1][2] Accurate structural elucidation and purity assessment are paramount in its application, particularly in the synthesis of herbicides and as a pharmaceutical intermediate.[2] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

The structure possesses a chiral center at the sec-butyl carbon, meaning it exists as a racemic mixture.[3] Understanding the connectivity and chemical environment of each atom is crucial for interpreting its spectroscopic data.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The presence of the chiral center results in diastereotopic protons, which can lead to more complex splitting patterns than might be initially predicted.

Interpretation:

-

-NH₂ Protons: These protons typically appear as a broad singlet. Their chemical shift is variable and depends on solvent and concentration due to hydrogen bonding.

-

-NH- Proton: This proton, adjacent to the chiral center, will appear as a doublet, coupled to the methine (-CH) proton.

-

-CH- (Methine) Proton: This proton is coupled to the adjacent -NH proton, the methylene (-CH₂) protons, and the methyl (-CH₃) protons, resulting in a complex multiplet.

-

-CH₂- (Methylene) Protons: These two protons are diastereotopic due to the adjacent chiral center. They will couple with the methine proton and the terminal methyl protons, appearing as a multiplet.

-

Terminal -CH₃ (Triplet): The methyl group of the ethyl moiety is coupled to the adjacent methylene group, resulting in a triplet.

-

-CH₃ (Doublet): The methyl group attached directly to the chiral center is coupled to the methine proton, appearing as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Interpretation:

-

C=O (Carbonyl) Carbon: This is the most deshielded carbon and will appear furthest downfield.

-

-CH- (Methine) Carbon: The carbon of the chiral center.

-

-CH₂- (Methylene) Carbon: The methylene carbon of the ethyl group.

-

Two -CH₃ (Methyl) Carbons: The two methyl groups are in distinct chemical environments and will produce two separate signals.

Summary of NMR Data

The following table summarizes the expected chemical shifts for this compound. Data is sourced from publicly available spectral databases.[2]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O | - | ~158-162 |

| -CH- | Multiplet | ~45-50 |

| -NH- | Broad | - |

| -NH₂ | Broad | - |

| -CH₂- | Multiplet | ~29-33 |

| -CH₃ (doublet) | Doublet | ~19-23 |

| -CH₃ (triplet) | Triplet | ~9-13 |

Experimental Protocol: NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality NMR spectra for a small organic molecule like this compound.

Causality: The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d₆ is often preferred for ureas due to its ability to better solubilize the compound and slow down N-H proton exchange, allowing for clearer observation of -NH signals and their couplings.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (for a typical 300-500 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Figure 2: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation: The IR spectrum of this compound is dominated by absorptions from the urea moiety.

-

N-H Stretching: The -NH and -NH₂ groups will show strong, broad absorptions in the range of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two distinct peaks (symmetric and asymmetric stretching).

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) are characteristic of the sp³ C-H bonds in the sec-butyl group.

-

C=O Stretching (Amide I Band): A very strong and sharp absorption peak is expected around 1630-1680 cm⁻¹. This is a characteristic peak for the carbonyl group in a urea molecule.

-

N-H Bending (Amide II Band): A strong peak around 1550-1640 cm⁻¹ results from the N-H bending vibration coupled with C-N stretching.

Summary of IR Data

The following table summarizes key IR absorption bands for this compound, consistent with data obtained from a KBr-pellet technique.[2][4]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretching (asymmetric -NH₂) |

| ~3200 | Strong, Broad | N-H Stretching (symmetric -NH₂ and -NH) |

| 2870-2960 | Medium-Strong | C-H Stretching (alkyl) |

| ~1650 | Very Strong | C=O Stretching (Amide I) |

| ~1580 | Strong | N-H Bending (Amide II) |

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

Causality: The KBr pellet method is chosen for solid samples to obtain a high-quality spectrum by minimizing scattering effects. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a matrix to hold the sample.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the two components together thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Interpretation: For this compound (MW = 116.16), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common analytical approach involves derivatization, such as trifluoroacetylation, followed by GC-MS analysis to improve volatility and chromatographic properties.[2][5]

A primary fragmentation pathway involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

-

Molecular Ion (M⁺): m/z = 116

-

Alpha-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion is a favorable pathway, leading to a resonance-stabilized fragment at m/z 87.

-

McLafferty Rearrangement: Another possible fragmentation could involve the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at m/z 60.

-

Other Fragments: Loss of the entire sec-butyl group can lead to a fragment at m/z 59.

Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Causality: Gas Chromatography (GC) is coupled with Mass Spectrometry (MS) to separate the analyte from any impurities before it enters the mass spectrometer. This ensures that the resulting mass spectrum is of a pure compound. Electron Ionization (EI) is a standard, robust ionization method that produces reproducible fragmentation patterns useful for library matching and structural elucidation.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

GC Method Setup:

-

Injector: Set to a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C). This separates compounds based on their boiling points and column interactions.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at the standard 70 eV.

-

Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-400).

-

Detector: Ensure the detector is calibrated and operating with appropriate gain.

-

-

Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components, and as this compound elutes from the column, it will enter the MS ion source.

-

The mass spectrometer will record spectra continuously across the entire GC run. The spectrum corresponding to the apex of the chromatographic peak for this compound is used for analysis.

-

Conclusion

The structural identity of this compound is unequivocally confirmed through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-H, C=O), and mass spectrometry confirms the molecular weight and provides insight into its fragmentation. The detailed protocols and interpretations provided in this guide serve as a robust framework for the analysis of this compound and related compounds, ensuring scientific integrity and reproducibility in research and development settings.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12715, this compound.

- Wiley-VCH GmbH (2025). This compound. In SpectraBase.

- Matsumoto H et al. (1979). Analysis of alkylureas by gas chromatography. Osaka-furitsu Koshu Eisei Kenkyusho Kenkyu Hokoku, Shokuhin Eisei Hen 9: 25. As cited in PubChem.[2][5]

- Global Substance Registration System (GSRS). This compound.

Sources

crystal structure of N-sec-butylurea

An In-Depth Technical Guide to the Prospective Crystal Structure of N-sec-Butylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of small molecules, providing unparalleled insights into molecular conformation, packing, and intermolecular interactions.[1][2][3][4] This information is critical in drug development, materials science, and fundamental chemical research. While the crystal structures of many urea derivatives are well-documented, a specific, publicly available crystal structure for N-sec-butylurea remains elusive. This guide, therefore, serves as a comprehensive technical roadmap, detailing the rigorous, field-proven methodologies required to determine and analyze the . We will proceed from first principles, covering high-purity synthesis, strategic crystallization, and the complete workflow for SC-XRD analysis. The narrative will be grounded in the established behavior of analogous urea compounds to predict and interpret the anticipated structural features, particularly the influential role of hydrogen bonding.

Introduction: The Significance of N-sec-Butylurea's Structure

N-sec-butylurea (C₅H₁₂N₂O) is a simple alkyl-substituted urea. The urea functional group is a privileged motif in medicinal chemistry and supramolecular science due to its potent hydrogen bonding capabilities.[5][6] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor.[6] This allows urea derivatives to form predictable and robust intermolecular assemblies, such as the common one-dimensional "urea tape" or α-network, which can dictate the physicochemical properties of the solid state.[7][8]

Understanding the precise is paramount for several reasons:

-

Polymorph Screening: The arrangement of molecules in the crystal lattice (polymorphism) can significantly impact a compound's solubility, stability, and bioavailability—critical parameters in drug development.

-

Structure-Property Relationships: Detailed knowledge of bond lengths, bond angles, and intermolecular contacts provides a fundamental basis for understanding and predicting a material's bulk properties.[1]

-

Rational Design: For drug development professionals, the crystal structure can inform the design of more complex derivatives by revealing how the sec-butyl group influences crystal packing and intermolecular interactions.[9]

This document outlines the complete, self-validating protocol for determining this currently unreported crystal structure.

Part I: High-Purity Synthesis and Sample Preparation

The successful growth of diffraction-quality single crystals is critically dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[10]

Recommended Synthesis Protocol

A reliable method for synthesizing N-sec-butylurea involves the reaction of sec-butylamine with an isocyanate precursor in an aqueous medium. A patented method highlights a safe and efficient route that avoids hazardous reagents like phosgene.[11]

Protocol: Synthesis of N-sec-Butylurea

-

Reaction Setup: To a solution of sodium cyanate (NaOCN) in water, add sec-butylamine slowly at room temperature.

-

Acidification: Carefully acidify the mixture with an acid (e.g., HCl) to generate isocyanic acid (HNCO) in situ, which then reacts with the amine.

-

Precipitation: Upon reaction, N-sec-butylurea will precipitate out of the aqueous solution as a white solid.[11]

-

Isolation: Collect the crude product by suction filtration and wash with cold water to remove any remaining salts or starting materials.[11]

Purification and Characterization

The crude product must be rigorously purified before crystallization attempts.

Protocol: Recrystallization for Purification

-

Solvent Selection: Based on patent data, N-sec-butylurea can be effectively recrystallized from hot water.[11] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

-

Dissolution: Add a minimal amount of boiling water to the crude solid until it is fully dissolved.[10]

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals and the exclusion of impurities.[10]

-

Crystallization: Complete the crystallization by placing the flask in an ice bath.[10]

-

Drying: Collect the purified white crystals by filtration and dry them thoroughly under vacuum at a moderate temperature (e.g., 70°C) to remove all solvent.[11]

-

Purity Verification: Confirm the purity and identity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) to confirm the melting point (reported as ~166°C).[11]

Part II: Strategies for Growing Diffraction-Quality Single Crystals

Crystal growth is often considered an art, but a systematic, multi-pronged approach significantly increases the likelihood of success.[12] The goal is to achieve a state of slow supersaturation, which allows for ordered molecular assembly rather than rapid precipitation.[13]

Solvent Screening

A preliminary solubility test is the first step. N-sec-butylurea is reported to be soluble in alcohol and ether.[14] A good starting point for screening would include solvents of varying polarity such as ethanol, methanol, acetone, ethyl acetate, and toluene.

Common Crystallization Techniques

Several techniques should be attempted in parallel to explore different paths to supersaturation.[13][15]

| Technique | Description | Rationale for N-sec-butylurea |

| Slow Evaporation | A near-saturated solution of the compound is left in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks.[12][15] | Simple and effective. The choice of solvent is critical as it influences the crystal growth mechanism.[12] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[12][13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13] | Excellent for milligram quantities and allows for fine control over the rate of crystallization.[12] A potential system could be a solution of N-sec-butylurea in ethanol with diethyl ether as the anti-solvent. |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[12] Crystals form at the interface where the two solvents slowly mix. | This method creates a slow diffusion-controlled crystallization front. Toluene could be layered over a solution in ethanol. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled very slowly.[2] | This technique is fundamentally what occurs during recrystallization but with a much more controlled cooling rate to promote the growth of a few large crystals over many small ones. |

Part III: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals are obtained (ideally 30-300 microns in size, clear, and with well-defined faces), the process of structure determination can begin.[1] This is a standardized, self-validating workflow.

The SC-XRD Experimental and Analysis Pipeline

The entire process, from a promising crystal to a final structural model, follows a logical sequence.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. serc.carleton.edu [serc.carleton.edu]

- 4. rigaku.com [rigaku.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. CN1660795A - Method for synthesizing sec-butyl urea - Google Patents [patents.google.com]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. echemi.com [echemi.com]

- 15. depts.washington.edu [depts.washington.edu]

Thermal Stability and Decomposition of Sec-Butylurea: A Mechanistic and Analytical Perspective

An In-depth Technical Guide:

This guide provides a comprehensive examination of the thermal stability and decomposition pathways of sec-butylurea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical analytical methodologies. We will explore the intrinsic properties of this compound, propose its thermal decomposition mechanism based on established principles for related compounds, and detail the experimental protocols necessary for its characterization.

Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates

This compound, a key pharmaceutical intermediate, possesses a molecular structure that necessitates a thorough understanding of its behavior under thermal stress.[1] The stability of such compounds is not merely an academic curiosity; it is a critical parameter that dictates manufacturing processes, formulation strategies, shelf-life, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Inadequate thermal stability can lead to the generation of impurities, loss of potency, and unpredictable behavior during processing. This guide provides the foundational knowledge and analytical framework required to rigorously assess and understand the thermal properties of this compound.

Physicochemical Properties of this compound

A baseline understanding of a molecule's physical and chemical properties is essential before undertaking thermal analysis. This compound is a white, crystalline solid with properties that influence its handling, storage, and thermal behavior.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [1][3] |

| Molecular Weight | 116.16 g/mol | |

| Melting Point | 165-166 °C | [1][4] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in alcohol and ether | [1] |

| CAS Number | 689-11-2 | [1][3][5] |

Proposed Thermal Decomposition Mechanism

While specific literature detailing the thermal decomposition of this compound is limited, a robust mechanistic hypothesis can be formulated by examining the well-documented decomposition of urea and other alkylureas.[6][7] The thermal degradation of urea is known to initiate around its melting point (133 °C), proceeding through the formation of ammonia (NH₃) and isocyanic acid (HNCO).[6][8]

We propose a similar initial dissociation for this compound, influenced by the presence of the sec-butyl group. The decomposition likely proceeds through two primary, competing pathways upon heating:

-

Dissociation: Reversible dissociation into sec-butylamine and isocyanic acid. This is analogous to the primary decomposition step of urea.

-

Intramolecular Elimination: An alternative pathway involving the elimination of butene to form urea, which then decomposes via its known pathways.

The isocyanic acid generated is highly reactive and can subsequently react with unreacted this compound to form biuret-like structures or trimerize to form cyanuric acid, leading to a multi-stage mass loss profile in thermogravimetric analysis.[6]

Caption: Proposed primary decomposition pathways for this compound under thermal stress.

Analytical Characterization of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal decomposition. Thermogravimetric Analysis (TGA) provides quantitative data on mass loss, while Differential Scanning Calorimetry (DSC) reveals energetic transitions. Coupling these techniques with Evolved Gas Analysis (EGA) allows for the identification of decomposition products, validating the proposed mechanism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, identifying distinct degradation stages, and quantifying residual mass.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or ceramic pan. Ensure the sample is representative and forms a thin, even layer at the bottom of the pan to facilitate uniform heating.

-

Parameter Setup:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative interference.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and experimental time.

-

Data Acquisition: Record mass (%), derivative of mass (%/°C), and temperature (°C).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ).

-

Identify the temperatures of maximum mass loss rate (Tₘₐₓ) from the derivative thermogravimetry (DTG) curve.[8]

-

Quantify the percentage of mass loss for each distinct decomposition stage.

-

Based on the decomposition of similar urea compounds, a multi-stage mass loss is anticipated. The initial stage would correspond to the loss of sec-butylamine or butene, followed by the decomposition of the urea-like residue at higher temperatures.[6][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic or exothermic processes.[10][11]

-

Instrument Preparation: Perform temperature and enthalpy calibrations using a high-purity indium standard.

-

Sample Preparation: Weigh 2-5 mg of this compound into a vented aluminum DSC pan. A vented pan is crucial to allow any evolved gases to escape, preventing pressure buildup that could alter the thermal events.

-

Parameter Setup:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat-Cool-Heat Cycle:

-

Heat from 30 °C to 180 °C at 10 °C/min. (To observe melting and initial decomposition).

-

Cool from 180 °C to 30 °C at 10 °C/min. (To observe any recrystallization).

-

Heat from 30 °C to 400 °C at 10 °C/min. (To observe full decomposition).

-

-

-

Data Acquisition: Record heat flow (mW) versus temperature (°C).

-

-

Data Analysis:

Integrated Analytical Workflow

For a definitive mechanistic study, an integrated workflow combining multiple analytical techniques is paramount. This approach ensures that the quantitative data from TGA and the energetic data from DSC are complemented by the qualitative identification of decomposition products.

Caption: Integrated workflow for the comprehensive thermal analysis of this compound.

This workflow provides a self-validating system. For instance, a mass loss step observed in TGA can be correlated with an endothermic event in DSC and the simultaneous detection of sec-butylamine (m/z = 73) and isocyanic acid (m/z = 43) by TGA-MS. This triangulation of data provides high confidence in the characterization of the decomposition pathway. The use of Gas Chromatography-Mass Spectrometry (GC-MS) on the residues at different temperatures can also provide valuable information on non-volatile decomposition products.[1]

Conclusion and Future Outlook

The thermal stability of this compound is a critical attribute for its application in pharmaceutical development. This guide has outlined its key physicochemical properties and proposed a decomposition mechanism based on the established chemistry of urea compounds. The provided TGA and DSC protocols offer a robust framework for experimental investigation.

Future research should focus on obtaining precise kinetic data (activation energy, reaction order) for each decomposition step using methods like model-free kinetics.[13][14] Investigating the influence of different atmospheric conditions (e.g., oxidative, humid) and the presence of potential catalysts or excipients will further enhance the understanding of this compound's stability in real-world applications. Such studies, grounded in the rigorous analytical approach detailed herein, are essential for ensuring the quality, safety, and stability of pharmaceutical products derived from this important intermediate.

References

- MDPI. (2021-10-18).

- ResearchGate. Thermogravimetric analysis/derivative thermogravimetry (TGA-DTG)

- ResearchGate.

- RSC Publishing.

- Google Patents. CN1660795A - Method for synthesizing sec-butyl urea.

- ResearchGate.

- National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

- RSC Publishing. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2. [Link]

- National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

- National Institutes of Health. This compound | C5H12N2O | CID 12715 - PubChem. [Link]

- National Institutes of Health. Butylurea | C5H12N2O | CID 11595 - PubChem. [Link]

- Scribd. DSC Thermal Analysis Results | PDF. [Link]

- National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

- SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

- Malvern Panalytical. Differential Scanning Calorimetry (DSC). [Link]

- researchmap. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical cal. [Link]

- PubMed Central.

Sources

- 1. echemi.com [echemi.com]

- 2. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CN1660795A - Method for synthesizing sec-butyl urea - Google Patents [patents.google.com]

- 5. This compound [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal analysis of aqueous urea ammonium nitrate alternative fuel - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 12. scribd.com [scribd.com]

- 13. researchmap.jp [researchmap.jp]

- 14. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of sec-Butylurea from sec-Butylamine and Urea

This guide provides a comprehensive overview of the synthesis of sec-butylurea, a valuable chemical intermediate, from readily available starting materials: sec-butylamine and urea. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and explains the scientific rationale behind the procedural choices.

Strategic Overview: The Rationale for the Urea-Based Synthesis

Substituted ureas are a cornerstone functional group in a multitude of commercial products, including pharmaceuticals and herbicides.[1][2] While numerous synthetic routes exist, many historically relied on hazardous reagents like phosgene or its derivatives to generate isocyanate intermediates.[1][3] The direct reaction of an amine with urea presents a significantly safer, more environmentally benign, and economically viable alternative. This approach leverages urea as a solid, stable, and inexpensive source of isocyanic acid in situ, circumventing the need to handle toxic and volatile reagents.[4][5]

The method detailed herein is adapted from a robust process that utilizes an aqueous medium, further enhancing the safety profile and simplifying the operational requirements.[6][7] This synthesis is characterized by its high yield, excellent product purity, and straightforward purification procedure.

The Core Chemistry: Reaction Mechanisms and Pathways

The synthesis of this compound from sec-butylamine and urea is not a simple one-step condensation. It involves a sequence of chemical transformations, the understanding of which is critical for process optimization and control.

Pathway A: Direct Thermal Decomposition of Urea

At temperatures above its melting point (~133°C), urea undergoes thermal decomposition (thermolysis) to generate isocyanic acid (HNCO) and ammonia (NH₃).[8][9][10]

CO(NH₂)₂ (l) ⇌ HNCO (g) + NH₃ (g)

The highly reactive isocyanic acid is the key electrophilic intermediate. The primary amine, sec-butylamine, then acts as a nucleophile, attacking the carbonyl carbon of the isocyanic acid in a nucleophilic addition reaction to form the final this compound product.[11]

Pathway B: The Aqueous Salt-Mediated Route

A more controlled and industrially relevant method involves first neutralizing the sec-butylamine with an acid (such as hydrochloric or sulfuric acid) in an aqueous solution to form its corresponding ammonium salt.[6][7]

CH₃CH₂CH(NH₂)CH₃ + HCl (aq) → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻ (aq)

This initial step serves two primary purposes:

-

Exotherm Management: The neutralization of a primary amine is an exothermic reaction. Performing this step under controlled cooling prevents temperature spikes and potential side reactions.

-

Solubility: The resulting ammonium salt is highly soluble in water, creating a homogenous system for the subsequent reaction with urea.

Urea is then added to this solution, and the mixture is heated to reflux. Under these conditions, urea decomposes, and the in situ generated isocyanic acid reacts with the free sec-butylamine (which is in equilibrium with its salt form) to yield this compound. The overall reaction in this pathway can be represented as:

[CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻ (aq) + CO(NH₂)₂ (aq) --(Heat)→ CH₃CH₂CH(NH)CH₃-CO-NH₂ (s) + NH₄Cl (aq)

This method is advantageous as it avoids the use of organic solvents and provides a straightforward path to a high-purity product via crystallization.[6][7]

The following diagram illustrates the fundamental chemical transformation.

Caption: Core reaction pathways for this compound synthesis.

Validated Experimental Protocol

The following step-by-step methodology is a laboratory-scale adaptation of a proven industrial process, designed for reproducibility and safety.[6][7]

Materials and Equipment

-

Reagents: sec-Butylamine (≥99%), Urea (≥99%), Hydrochloric Acid (36-38%), Methyl Red indicator solution, Deionized Water.

-

Equipment: 250 mL three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer with hotplate, reflux condenser, ice-water bath, Buchner funnel and flask for vacuum filtration, vacuum oven.

Step-by-Step Procedure

-

Salt Formation (Amine Neutralization):

-

In a 250 mL three-necked flask, combine 70 g of water, 36.5 g (0.5 mol) of sec-butylamine, and 5 drops of methyl red indicator.

-

Equip the flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the entire assembly in an ice-water bath to maintain a low temperature.

-

Begin stirring. Slowly add approximately 50 g of 36-38% hydrochloric acid dropwise from the dropping funnel.

-

Causality: The slow, dropwise addition into an ice bath is crucial to dissipate the heat generated from the acid-base neutralization, preventing the volatile sec-butylamine from boiling off and ensuring controlled reaction conditions.[12]

-

Monitor the temperature closely, ensuring it does not exceed 20°C. Continue adding acid until the solution turns and remains red, indicating a slightly acidic pH.

-

-

Reaction with Urea:

-

Remove the ice-water bath and the dropping funnel. Add 90 g (1.5 mol) of urea to the flask.

-

Causality: A molar excess of urea is used to drive the reaction towards the product by ensuring a sufficient concentration of the isocyanic acid intermediate is generated upon heating.[6]

-

Attach a reflux condenser to the flask and ensure cooling water is flowing.

-

Heat the mixture to reflux using the heating mantle and maintain a gentle reflux with continuous stirring for 4 hours.

-

-

Product Isolation and Crystallization:

-

After 4 hours, turn off the heat and allow the flask to cool.

-

Once the temperature is below 80°C, pour the hot reaction mixture into a beaker. Allow it to cool naturally at room temperature for 30-60 minutes to initiate crystallization.

-

Trustworthiness: This initial slow cooling promotes the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity than crystals formed by rapid "crashing out."

-

Place the beaker in a refrigerator or ice bath for at least 2 hours to maximize the precipitation of this compound, which has reduced solubility at lower temperatures.

-

-

Purification via Recrystallization:

-

Collect the crude white solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water (e.g., 5-10 mL) to remove soluble impurities.

-

Transfer the crude solid to a clean beaker. Add deionized water equivalent to approximately 1.5 times the weight of the solid.

-

Heat the suspension with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator for at least 2 hours to recrystallize the purified product.

-

Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and press the solid as dry as possible.

-

-

Drying and Characterization:

-

Place the purified crystals in a vacuum oven and dry at 70°C for 2-4 hours, or until a constant weight is achieved.

-

The final product should be a white crystalline solid.

-

Self-Validation: The purity can be confirmed by measuring the melting point, which should be in the range of 166-167°C.[6] A sharp melting point range is indicative of high purity.

-

Quantitative Data Summary

The following table summarizes the key parameters for this synthesis.

| Parameter | Value | Rationale / Notes |

| sec-Butylamine | 36.5 g (0.5 mol) | Limiting Reagent |

| Urea | 90 g (1.5 mol) | 3:1 molar ratio to amine to drive the reaction.[6] |

| Hydrochloric Acid | ~50 g (36-38%) | Added until pH indicator change; ensures full salt formation. |

| Solvent | Water (~70 g + ~1.5x product weight for recrystallization) | Safe, inexpensive, and allows for easy crystallization.[6][7] |

| Reaction Temperature | Reflux (~100°C) | Provides activation energy for urea decomposition.[6][9] |

| Reaction Time | 4 hours | Sufficient time for reaction completion.[6] |

| Typical Yield | 75-80% | Based on the limiting reagent, sec-butylamine.[6] |

| Product Purity | >99% | Achieved after recrystallization.[6] |

| Melting Point | 166.3 - 166.8 °C | Key parameter for purity verification.[6] |

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reactants to the final purified product.

Caption: Step-by-step experimental workflow for this compound synthesis.

References

- Method for synthesizing sec-butyl urea. CN1660795A.

- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan

- Substituted Ureas. Methods of Synthesis and Applications. (2005). Russian Journal of Organic Chemistry. [Link]

- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w

- Urea. Wikipedia. [Link]

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals. [Link]

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

- Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. (2014). Journal of Analytical and Applied Pyrolysis. [Link]

- How Does Urea Decompose? (2023). Chemistry For Everyone (YouTube). [Link]

- Substituted ureas. (1951). Digital Commons @ NJIT. [Link]

- Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. (2018).

- Purification of Laboratory Chemicals, Sixth Edition. (2009). Elsevier. [Link]

- Novel synthesis of ureas: application of t-butylureas. (2010). Chemical & Pharmaceutical Bulletin. [Link]

- Method for synthesizing sec-butyl urea. CN1313443C.

- This compound.

- Sec-butylamine Synthesis and Analysis. KEY. [Link]

- Sec-Butylamine.

- A new process for the synthesis of tert-butylamine with tert-butanol and urea. CN1740140A.

- sec-Butylamine. Wikipedia. [Link]

- DI-SEC-BUTYLAMINE.

- tert-BUTYLAMINE. Organic Syntheses Procedure. [Link]

- This compound.

- Catalytic conversion of urea to biuret: A catalyst screening study. (2015). Korean Journal of Chemical Engineering. [Link]

- Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. (2021). ACS Omega. [Link]

- How does Methyl isocyanide give a secondary amine on reduction? Quora. [Link]

- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H12N2O | CID 12715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. CN1660795A - Method for synthesizing sec-butyl urea - Google Patents [patents.google.com]

- 7. CN1313443C - Method for synthesizing sec-butyl urea - Google Patents [patents.google.com]

- 8. Urea - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of sec-Butylurea for Research and Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for sec-butylurea (CAS No. 689-11-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. This compound is a white, odorless solid primarily used as an intermediate in the production of some herbicides[1][2]. Its identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 689-11-2 | [2][3][4] |

| IUPAC Name | butan-2-ylurea | [1] |

| Synonyms | N-sec-Butylurea, Urea, (1-methylpropyl)- | [1][2] |

| Molecular Formula | C₅H₁₂N₂O | [1][3][4] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| Physical Description | White odorless solid | [1][2] |

The physical state of this compound as a solid at room temperature mitigates the risk of vapor inhalation compared to volatile liquids. However, the potential for dust generation during handling necessitates specific controls, which will be discussed in Section 4.

Table 2: Physicochemical Data for this compound

| Property | Value | Significance & Handling Implications | Source(s) |

| Melting Point | 165-166 °C | The high melting point confirms its solid state under standard laboratory conditions. | [5] |

| Boiling Point | 171.5 °C at 760 mmHg | Relevant for assessing thermal stability; decomposition may occur at or near this temperature. | [5] |

| Solubility | Soluble in alcohol and ether | This dictates appropriate solvent choices for experiments and for decontamination during spill cleanup. | [1][5] |

| Vapor Pressure | 0.066 mm Hg | The low vapor pressure indicates it is not highly volatile, but dust remains the primary inhalation hazard. | [2] |

| Flash Point | 57.5 °C | Indicates that while it is a solid, it can be combustible under certain conditions. Keep away from ignition sources. | [5] |

Section 2: Hazard Identification and GHS Classification